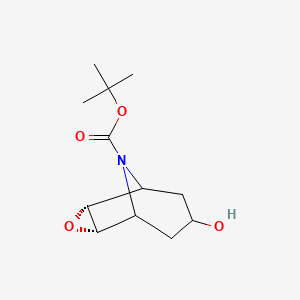

N-tert-Butyloxycarbonyl Norscopine

Description

Properties

Molecular Formula |

C12H19NO4 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-4-6(14)5-8(13)10-9(7)16-10/h6-10,14H,4-5H2,1-3H3/t6?,7?,8?,9-,10+ |

InChI Key |

HOBXDSDTVGZVCO-DTJMDUBPSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C2CC(CC1[C@@H]3[C@H]2O3)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(CC1C3C2O3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butyloxycarbonyl Norscopine is typically synthesized through the protection of norscopine's amine group using the tert-butyloxycarbonyl (Boc) group. The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring, and purification steps to obtain the desired product.

Chemical Reactions Analysis

Deprotection of the N-Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine. Common methods include:

Acid-Mediated Cleavage

-

Conditions : Room temperature or mild heating (e.g., reflux in dichloroethane) .

-

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol .

Example :

Deprotection of N-Boc Norscopine using HCl/MeOH yields norscopine with quantitative recovery of the free amine .

| Entry | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | HCl (4 M in dioxane) | 25°C, 2 h | 90% | |

| 2 | TFA/DCM (1:1) | 0°C → 25°C, 1 h | 95% |

Coupling Reactions

The Boc group stabilizes the amine during peptide bond formation or other coupling reactions:

Functional Group Compatibility

The Boc group is stable under basic and nucleophilic conditions, enabling orthogonal modifications:

Phosphorylation and Biotinylation

-

Phosphorylation : N-Boc Norscopine tolerates phosphorylation at hydroxyl groups without Boc cleavage .

-

Biotinylation : Biotin-PEG4 conjugates were synthesized using NHS-ester chemistry, retaining Boc protection .

Key Data :

-

Phosphorylation Efficiency : 85–92% yield under Fmoc-compatible conditions .

-

Biotinylation : 78% yield with no observed Boc degradation .

N→O Boc Migration

Under strongly basic conditions (e.g., NaH), Boc groups may migrate from nitrogen to oxygen via a nine-membered cyclic transition state . This side reaction is minimized in acidic or neutral media .

Oxidative Degradation

Exposure to H₂O₂/FeSO₄·7H₂O induces oxidative demethylation of the tropane ring but leaves the Boc group intact .

Scientific Research Applications

N-tert-Butyloxycarbonyl Norscopine is widely used in scientific research due to its versatility and reactivity. It finds applications in:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the synthesis of pharmaceuticals, including bronchodilators and anticholinergic drugs.

Industry: In the production of agrochemicals and other fine chemicals.

Mechanism of Action

N-tert-Butyloxycarbonyl Norscopine is often compared to other Boc-protected amines, such as N-tert-Butyloxycarbonyl-arginine and N-tert-Butyloxycarbonyl-lysine. While these compounds share the Boc protecting group, their core structures and applications differ, highlighting the uniqueness of this compound in specific synthetic pathways and biological studies.

Comparison with Similar Compounds

Comparison of Protecting Groups

The N-Boc group is one of several carbamate-based protecting groups. Key competitors include:

Key Findings :

- The N-Boc group is preferred for its orthogonal deprotection with Fmoc, enabling multi-step syntheses .

- Unlike Z groups, Boc avoids hydrogenation steps, reducing risk of side reactions .

- Solubility challenges (e.g., for Boc-protected L-glutamic acid in benzyl alcohol) may necessitate alternative solvents or protecting groups .

Structural and Functional Analogues

N-Boc Norscopine shares functional similarities with other Boc-protected intermediates:

a) N-Boc-6-Bromodopamine

- Synthesis : Bromination of dopamine hydrochloride under Boc protection yields a stable intermediate for further coupling .

- Advantage Over Non-Protected Analogues: Prevents oxidation of the amine during bromination, a common issue in catecholamine chemistry .

b) Methoxycarbonyl L-Phenylalanine tert-Butyl Ester

- Synthesis : Combines tert-butyl esters with methoxycarbonyl groups, demonstrating compatibility of Boc-like protection with ester functionalities .

- Divergence from N-Boc Norscopine: The tert-butyl ester here enhances steric shielding, whereas N-Boc prioritizes amine protection .

c) N-Boc DL-Alaninol Methyl Ether-d3

- Isotope Labeling : Highlights Boc’s utility in stabilizing amines for isotopic labeling, critical in metabolic tracing or NMR studies .

Q & A

Q. What are the optimal synthetic strategies for introducing the N-tert-butyloxycarbonyl (Boc) group into norscopine derivatives?

The Boc group is commonly introduced via copper-catalyzed coupling reactions or direct alkylation. For example, copper(II) oxide efficiently catalyzes the coupling of Boc-protected heteroarenes with bromoalkynes under ligand-free conditions, achieving yields >80% in controlled environments . Key parameters include reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 substrate:catalyst). Post-reaction purification via column chromatography with ethyl acetate/hexane mixtures is critical to isolate Boc-norscopine derivatives .

Q. How should researchers handle stability and decomposition risks during Boc-protected norscopine synthesis?

Boc-protected compounds decompose under high temperatures (>150°C) or strong acidic/basic conditions, releasing CO, CO₂, and nitrogen oxides . To mitigate this:

- Use inert atmospheres (N₂/Ar) during reactions.

- Avoid prolonged exposure to oxidizing agents (e.g., peroxides).

- Monitor thermal stability via differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds . Storage at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel) preserves integrity.

Q. What analytical methods validate successful Boc protection in norscopine derivatives?

- NMR Spectroscopy : Characteristic Boc peaks appear at δ 1.4 ppm (t-Bu, 9H) and δ 5.0 ppm (carbamate NH) in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with a mass increase of 101.12 g/mol (Boc group).

- FT-IR : Carbamate C=O stretching at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency between Boc-protection methodologies?

Discrepancies in yields (e.g., 50% vs. 85% for similar protocols) often arise from trace impurities in starting materials or solvent hygroscopicity. To address this:

- Perform kinetic studies (e.g., time-resolved HPLC) to identify rate-limiting steps.

- Use design of experiments (DoE) to optimize variables (catalyst loading, solvent, temperature).

- Compare activation energies via Arrhenius plots under varying conditions . Contradictory data may also stem from unaccounted side reactions (e.g., carbamate hydrolysis), which can be detected via LC-MS monitoring .

Q. What role does Boc protection play in modulating the biological activity of norscopine analogues?

Boc groups enhance solubility and reduce nonspecific binding in vitro. For example, Boc-modified vancomycin analogues showed altered antimicrobial activity due to steric hindrance at the N-terminal, reducing binding to lipid II by ~30% . To assess this:

Q. How can advanced mass spectrometry techniques detect Boc-mediated post-translational modifications in protein-norscopine conjugates?

Boc-Lys incorporation via amber suppression technology enables site-specific labeling. Key steps include:

- Transfecting cells with PylRS/tRNAPyl systems and incubating with BocLys.

- Enriching modified proteins via immunoprecipitation (anti-Boc antibodies).

- Performing tandem MS (MS/MS) with collision-induced dissociation (CID) to identify Boc-specific fragmentation patterns (e.g., loss of 100.12 Da) . Quantitative proteomics (SILAC or TMT labeling) can measure expression-level changes induced by Boc modifications .

Data Contradiction and Validation

Q. How should researchers address inconsistent results in Boc-deprotection kinetics?

Variability in deprotection rates (e.g., TFA vs. HCl-mediated cleavage) may arise from:

- Residual moisture in reaction mixtures (use Karl Fischer titration to verify).

- Competing side reactions (e.g., tert-butyl cation formation). Resolution strategies:

- Conduct kinetic isotope effect (KIE) studies to elucidate mechanisms.

- Compare C NMR spectra of intermediates to track carbamate stability .

- Validate via independent methods (e.g., X-ray crystallography of intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.